molecular formula C7H6N4O2S B13033310 (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole

(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole

Cat. No.: B13033310
M. Wt: 210.22 g/mol
InChI Key: AVDOFMGETZDDRR-UHFFFAOYSA-N
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Description

(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole is a benzothiazole derivative with the CAS Number 80945-68-2 . This compound has a molecular formula of C 7 H 6 N 4 O 2 S and a molecular weight of 210.21 g/mol . As a thiazole-based compound, it belongs to a class of heterocyclic structures that are of significant interest in medicinal chemistry research . Related thiazole and thiazolylhydrazone derivatives have been investigated in scientific studies for their potential as inhibitors of enzymes like monoamine oxidase (MAO) . Such research is directed toward understanding complex pathways involved in neurodegenerative conditions . The presence of both nitro and hydrazono functional groups in its structure makes it a valuable intermediate for further chemical synthesis and exploration in various pharmaceutical and biochemical research programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

(4-nitro-1,3-benzothiazol-2-yl)hydrazine

InChI

InChI=1S/C7H6N4O2S/c8-10-7-9-6-4(11(12)13)2-1-3-5(6)14-7/h1-3H,8H2,(H,9,10)

InChI Key

AVDOFMGETZDDRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole typically involves the reaction of 2-amino-4-nitrobenzo[d]thiazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group, while the hydrazone moiety can be reduced to hydrazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydrazone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives and hydrazine derivatives.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole is as a lead compound for the development of selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that derivatives of this compound can selectively inhibit MAO-B, making them promising candidates for therapeutic interventions in these disorders.

Case Studies and Findings

  • Selective MAO-B Inhibition : Studies have demonstrated that this compound exhibits significant inhibitory activity against MAO-B, which is critical for managing neurodegenerative conditions. The compound's structural features facilitate non-covalent interactions with the enzyme, enhancing its binding affinity.
  • Molecular Docking Studies : Computational studies have provided insights into the binding mechanisms of this compound with MAO-B. The results suggest that specific interactions, such as hydrogen bonding and π-π stacking, are vital for its inhibitory efficacy .

Antimicrobial Activities

In addition to its neuroprotective properties, this compound has shown promising antimicrobial and antiprotozoal activities. This broad spectrum of biological effects positions it as a potential candidate for treating various infectious diseases.

Antimicrobial Efficacy

  • Antibacterial and Antifungal Properties : Research indicates that compounds similar to this compound exhibit substantial antibacterial and antifungal activities. These derivatives have been evaluated for their effectiveness against various pathogens, demonstrating significant potential in the development of new antimicrobial agents .

Structural Comparisons and Related Compounds

The uniqueness of this compound lies in its specific combination of a nitro group on the benzo[d]thiazole framework and its selective inhibition profile against MAO-B. Below is a comparison highlighting similar compounds:

Compound Name Structural Features Biological Activity
4-(3-Nitrophenyl)thiazol-2-ylhydrazoneContains a nitrophenyl group on thiazoleSelective MAO-B inhibition
2-Acylamino-5-nitrothiazolesAcylamino substitution enhances activityAntimicrobial and antiprotozoal
5-Nitrothiazolidine derivativesThiazolidine ring enhances reactivityAntimicrobial properties
2-(Thiazol-2-yl)hydrazonesSimilar hydrazone linkage but different substituentsVaries widely in biological activity

Mechanism of Action

The mechanism of action of (Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazone and nitro groups play a crucial role in its binding affinity and reactivity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

Compound Class Core Structure Key Substituents Synthesis Method Applications/Properties Reference
(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole Benzo[d]thiazole (Z)-Hydrazono, 4-nitro Not detailed in evidence Potential bioactivity, electronic applications -
Benzodioxine-thiadiazole hybrids Benzodioxine + thiadiazole Methylenehydrazine-carbothioamide Thiosemicarbazide + benzodioxine, NaOAc Intermediates for complex heterocycles
Pyrazole-thiadiazole derivatives Thiadiazole + pyrazole Methyl, 4-nitrophenyl Hydrazonoyl chloride + carbodithioate Unspecified (structural analogs for drug discovery)
Imidazo-thiazole catalysts Benzoimidazo-thiazole Phenyl (chiral center) Chiral catalyst synthesis Asymmetric catalysis (e.g., 1,5-benzothiazepines)
Quinazolinone-thiazoles Quinazolinone + thiazole Dibromo, methyl Alkylation, cyclization with thioglycolic acid Analgesic activity
Chlorophenyl-benzo[d]thiazoles Benzo[d]thiazole + oxazole/thiazole 4-Chlorophenyl, substituted phenyl Condensation reactions Non-steroidal bioactive agents

Biological Activity

(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-benzothiazole derivatives with hydrazine derivatives under controlled conditions. The general synthetic route can be outlined as follows:

  • Starting Materials : 2-Benzothiazole and hydrazine derivatives.
  • Reaction Conditions : The reaction is usually performed in a solvent such as ethanol or DMF at room temperature or reflux conditions.
  • Purification : The product is purified through recrystallization or chromatography.

Antioxidant Activity

Research indicates that thiazole derivatives, including those related to this compound, exhibit significant antioxidant properties. A study demonstrated that compounds with a similar structure showed effective inhibition of reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Antimicrobial Activity

Thiazole derivatives have been evaluated for their antimicrobial properties. For instance, compounds derived from thiazole scaffolds have displayed potent activity against various bacterial strains and fungi. In vitro studies indicated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antiviral Activity

Benzothiazole compounds have been investigated for their antiviral activities. A notable study highlighted the effectiveness of benzothiazole derivatives against Hepatitis C Virus (HCV) and Dengue Virus (DENV), suggesting that modifications in the thiazole ring could enhance antiviral potency . Although specific data on this compound is limited, its structural similarity to these active compounds warrants further investigation.

Case Study 1: Neuroprotective Effects

A series of thiazolylhydrazone derivatives were synthesized and evaluated for their neuroprotective effects against human monoamine oxidase (MAO) isoforms. The presence of a nitro group at the meta position was identified as a crucial pharmacophoric feature for selective MAO-B inhibition, which is relevant for treating neurodegenerative disorders such as Parkinson's disease .

Case Study 2: Antiprotozoal Activity

Another study reported on the antiprotozoal activity of thiazole derivatives against Trypanosoma cruzi. Compounds similar to this compound exhibited IC50 values significantly lower than those of established treatments like benznidazole, indicating potential as new therapeutic agents against Chagas disease .

Summary Table of Biological Activities

Activity Type Effectiveness Reference
AntioxidantSignificant inhibition of ROS
AntimicrobialPotent against various strains
AntiviralEffective against HCV and DENV
NeuroprotectiveSelective MAO-B inhibition
AntiprotozoalLower IC50 than standard treatments

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